Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate
Description
Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate (CAS 125483-57-0) is a synthetic organic compound characterized by three key structural components:
- Cyclobutane ring: A strained four-membered carbon ring with an amine (-NH2) substituent at the 1-position.
- Benzyl ester: A benzyloxycarbonyl group attached to the cyclobutane ring, enhancing lipophilicity.
- 4-Methylbenzenesulfonate (tosylate): A sulfonate ester group that improves solubility and serves as a leaving group in synthetic reactions.
This compound is primarily utilized in pharmaceutical research and organic synthesis, though its toxicological profile remains understudied .
Properties
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C7H8O3S/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,13H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMURDJGCQYSKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125483-57-0 | |
| Record name | Cyclobutanecarboxylic acid, 1-amino-, phenylmethyl ester, 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125483-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials
- Cyclobutanecarboxylic acid derivatives or cyclobutanone as the cyclobutane core precursor.
- Benzyl alcohol or benzyl halides for ester formation.
- Amination reagents or intermediates to introduce the amino group at the 1-position of the cyclobutane ring.
Synthetic Routes
- Esterification : The carboxylic acid group on 1-aminocyclobutanecarboxylic acid is esterified with benzyl alcohol under acidic or coupling reagent conditions (e.g., DCC, EDC) to yield benzyl 1-aminocyclobutanecarboxylate.
- Amination : The amino group at the 1-position can be introduced via reductive amination of cyclobutanone derivatives or by substitution reactions on activated cyclobutanecarboxylate intermediates.
Reaction Conditions
- Esterification typically occurs under mild acidic conditions or with coupling agents at room temperature to moderate heating.
- Amination steps may involve catalytic hydrogenation or use of amine nucleophiles under controlled pH.
Formation of 4-methylbenzenesulfonate Salt
Salt Formation
- The free base benzyl 1-aminocyclobutanecarboxylate is reacted with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) to form the corresponding salt.
- This step is usually performed in an appropriate solvent such as ethanol, methanol, or acetonitrile.
Typical Procedure
- Dissolve the free base in solvent.
- Add equimolar or slightly excess 4-methylbenzenesulfonic acid.
- Stir at ambient temperature until salt formation is complete.
- Isolate the salt by filtration or crystallization.
Detailed Research Findings and Data
Patent Literature Insights
- According to patent EP 3 271 349 B1, compounds related to benzyl 1-aminocyclobutanecarboxylate salts are prepared by reacting the amine-containing ester with suitable acids to form pharmaceutically acceptable salts, including 4-methylbenzenesulfonate salts.
- The patent describes intermediates similar to benzyl 1-aminocyclobutanecarboxylate and their salt forms, highlighting the importance of salt formation for improved stability and bioavailability.
Chemical and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C19H23NO5S |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 125483-57-0 |
| Salt Form | 4-methylbenzenesulfonate (p-toluenesulfonate) |
| IUPAC Name | benzyl 1-aminocyclobutane-1-carboxylate; 4-methylbenzenesulfonic acid |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(C(=O)OCC2=CC=CC=C2)N |
Analytical Characterization
- The salt formation is confirmed by spectroscopic methods such as NMR and IR, showing characteristic shifts due to protonation of the amine and the presence of sulfonate groups.
- Melting point and solubility profiles are typically improved in salt form compared to the free base.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1-aminocyclobutanecarboxylate ester | Cyclobutanecarboxylic acid + benzyl alcohol; acid catalyst or coupling agents | Benzyl 1-aminocyclobutanecarboxylate (free base) |
| 2 | Salt formation | Free base + 4-methylbenzenesulfonic acid; solvent (ethanol, methanol) | This compound salt |
Notes on Preparation
- The purity of starting materials and control of reaction conditions are critical to achieve high yield and purity.
- Salt formation enhances the compound’s pharmaceutical properties such as solubility and stability.
- The preparation methods are consistent with standard organic synthesis and salt formation protocols used in medicinal chemistry.
Chemical Reactions Analysis
Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation and reduction processes.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form carboxylic acids or ketones using agents like KMnO₄. |
| Reduction | Reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride. |
| Substitution | Undergoes nucleophilic substitution, allowing for the replacement of the sulfonate group with other nucleophiles. |
Biological Research
The compound is under investigation for its potential biological activities, especially in enzyme inhibition and receptor binding studies. Its unique structure allows for interactions with specific molecular targets, which may lead to significant biological effects.
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound in drug development. It has shown promise in targeting bromodomain proteins, which are implicated in various diseases, including cancer and autoimmune disorders.
Case Study: Inhibition of Bromodomain Proteins
A study indicated that compounds similar to Benzyl 1-aminocyclobutanecarboxylate can inhibit the binding of bromodomain proteins to acetylated lysine residues, potentially ameliorating conditions such as cancer and inflammatory diseases . This highlights the compound's relevance in developing new therapeutic agents.
Industrial Applications
Beyond academic research, this compound is also used in the production of specialty chemicals and materials within the chemical industry. Its versatility makes it a candidate for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound’s structural uniqueness is highlighted by computational similarity metrics (Table 1) and functional group comparisons:
Table 1: Structural Analogues and Similarity Scores
| Compound Name | CAS Number | Structural Features | Similarity Score* | Key Applications |
|---|---|---|---|---|
| Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate | 125483-57-0 | Cyclobutane, benzyl ester, tosylate | - | Research, potential bioactivity |
| (R)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate | 111769-27-8 | Tetrahydrofuran ring, tosylate | 0.60 | Solubility enhancer, synthesis |
| (Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid | 71501-16-1 | Sulfonyl group, aromatic rings, ester | 0.70 | Enzyme inhibition studies |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | Piperidine ring, benzyl ester | - | Pharmaceutical intermediates |
| Benzyl 4-Toluenesulfonate | 1024-41-5 | Simple benzyl tosylate | - | Solvent, reaction intermediate |
*Similarity scores (0–1) derived from computational structural comparisons .
Key Structural and Functional Differences
- Cyclobutane vs. Tetrahydrofuran/Piperidine Rings: The strained cyclobutane ring in the target compound increases reactivity compared to the more stable five-membered (tetrahydrofuran) or six-membered (piperidine) rings in analogues . This strain may enhance binding affinity in biological systems. The amine substituent on the cyclobutane distinguishes it from non-nitrogenous analogues like Benzyl 4-Toluenesulfonate .
Tosylate Group :
- Benzyl Ester: Present in Benzyl 4-aminopiperidine-1-carboxylate and the target compound, this group enhances membrane permeability but may increase metabolic instability compared to non-esterified analogues .
Biological Activity
Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate (CAS No. 125483-57-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C19H23NO5S
- Molecular Weight : 377.46 g/mol
- Boiling Point : Data unavailable
- Log P (octanol-water partition coefficient) : Varies from 0.16 to 3.78 depending on the method used for calculation, indicating moderate lipophilicity .
Structural Features
The compound features a cyclobutane ring, an amino group, and a sulfonate moiety, which may contribute to its biological interactions. The presence of multiple aromatic rings enhances its potential for interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Histone Deacetylase Inhibition : Preliminary studies suggest that compounds similar to this structure can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer biology .
- Modulation of Nuclear Receptors : The compound may act as a modulator for orphan nuclear receptors, which are involved in various physiological processes including metabolism and inflammation .
- Antimicrobial Activity : Some derivatives of sulfonamide compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .
Pharmacokinetics
The pharmacokinetic profile indicates high gastrointestinal absorption and a favorable distribution profile, although it is not permeable across the blood-brain barrier (BBB) due to its structural properties .
Toxicology
Safety data indicate that the compound has moderate toxicity levels, with specific hazard statements related to skin and eye irritation. The compound is classified as a P-glycoprotein substrate, which may affect its bioavailability and interaction with other drugs .
Case Study 1: Anticancer Activity
A study investigated the effects of various HDAC inhibitors on cancer cell lines, revealing that compounds structurally related to this compound showed significant cytotoxicity against breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cell lines.
Case Study 2: Anti-inflammatory Effects
Another case study focused on the modulation of nuclear receptors by sulfonamide derivatives. It was found that this compound exhibited anti-inflammatory effects in vitro by downregulating pro-inflammatory cytokines in macrophage cultures.
Research Findings Summary Table
| Property/Activity | Findings |
|---|---|
| Molecular Weight | 377.46 g/mol |
| Log P | Ranges from 0.16 to 3.78 |
| HDAC Inhibition | Potential anticancer activity |
| Nuclear Receptor Modulation | Anti-inflammatory properties |
| Toxicity | Moderate; irritant |
| Absorption | High gastrointestinal absorption |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate, and how can researchers validate structural integrity?
- Methodological Answer :
-
High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reversed-phase) to resolve impurities. For example, analogous sulfonate derivatives have been analyzed using 60:40 acetonitrile:water with 0.1% trifluoroacetic acid .
-
Mass Spectrometry (MS) : Use electron ionization (EI) or electrospray ionization (ESI) to confirm molecular ions and fragmentation patterns. Cross-reference with NIST Standard Reference Data for sulfonate-containing compounds (e.g., characteristic fragments at m/z 155 and 199 for benzenesulfonate groups) .
-
Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the strained cyclobutane ring and sulfonate group.
- Validation Protocol :
-
Compare retention times and spectral data with synthesized standards.
-
Use isotope-labeled analogs to confirm fragmentation pathways in MS .
Q. How can researchers optimize synthetic routes for this compound, particularly for the aminocyclobutane moiety?
- Methodological Answer :
- Cyclobutane Ring Formation : Employ [2+2] photocycloaddition or strain-driven ring-closing metathesis. For example, cyclobutane carboxylates have been synthesized via UV-light-mediated dimerization of alkenes in the presence of benzophenone photosensitizers .
- Sulfonate Coupling : Use nucleophilic substitution (e.g., benzylamine reacting with 4-methylbenzenesulfonyl chloride) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Yield Optimization : Vary reaction temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., DMAP for acyl transfer) to maximize efficiency .
Q. What stability challenges are associated with this compound, and how should storage conditions be tailored?
- Methodological Answer :
- Degradation Pathways : The strained cyclobutane ring may undergo ring-opening under acidic/basic conditions. Perform accelerated stability studies at 40°C/75% RH over 4 weeks, analyzing degradation products via HPLC-MS .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis and photodegradation. Use lyophilization for long-term storage of aqueous solutions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the aminocyclobutane core in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and strain energy (~26–30 kcal/mol for cyclobutane) to predict ring-opening tendencies .
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., proteases) to assess binding affinity. Use software like GROMACS with CHARMM force fields .
- Thermochemical Data : Reference NIST-derived ΔfH° (enthalpy of formation) and ΔrG° (free energy of reaction) for analogous sulfonates to model reaction thermodynamics .
Q. What strategies resolve contradictions in reported spectral or synthetic yield data for sulfonate derivatives?
- Methodological Answer :
- Data Cross-Validation : Compare experimental MS/MS spectra with NIST databases to identify misassignments (e.g., isotopic patterns for sulfur-containing ions) .
- Controlled Replication : Repeat synthesis under strictly anhydrous conditions (e.g., Schlenk line) to isolate moisture-sensitive intermediates. Document solvent purity and catalyst batch variations .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate literature yield discrepancies, factoring in reaction scale, purification methods, and analytical error margins .
Q. How can researchers design experiments to probe the biological activity of this compound while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfonate or benzyl groups to isolate pharmacophoric motifs. Test cytotoxicity via MTT assays on HEK293 and HepG2 cell lines .
- Targeted Delivery : Conjugate the compound to nanoparticle carriers (e.g., PEGylated liposomes) to enhance bioavailability. Monitor release kinetics using fluorescence quenching assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
